2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
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Overview
Description
2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is an organic compound with the molecular formula C16H10FNO3 and a molecular weight of 283.26 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a benzoic acid moiety.
Mechanism of Action
Target of Action
Similar compounds have been known to bind to bcl-2, a protein that regulates cell death (apoptosis), suggesting a potential target .
Mode of Action
If it indeed targets Bcl-2 like its analogs, it may interact with this protein to modulate apoptosis, potentially leading to the death of cancer cells .
Biochemical Pathways
If bcl-2 is a target, the compound could influence pathways related to apoptosis, potentially disrupting the balance between cell survival and death .
Result of Action
If it acts on Bcl-2, it could potentially induce apoptosis in cancer cells, leading to their death .
Preparation Methods
The synthesis of 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the oxazole intermediate.
Attachment to Benzoic Acid: The final step involves coupling the oxazole-fluorophenyl intermediate with a benzoic acid derivative using a suitable coupling reagent, such as a carbodiimide.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid can be compared with other similar compounds, such as:
2-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]benzoic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
2-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzoic acid: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and interaction with biological targets.
2-[5-(4-Nitrophenyl)-1,3-oxazol-2-yl]benzoic acid:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14-9-18-15(21-14)12-3-1-2-4-13(12)16(19)20/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXZOYVXJNYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950070-23-2 |
Source
|
Record name | 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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